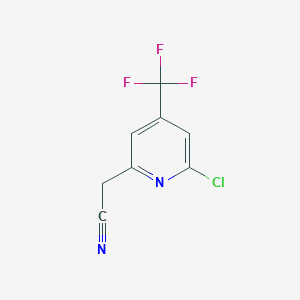

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7-4-5(8(10,11)12)3-6(14-7)1-2-13/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKCSVSHQONOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CC#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Substitution Reaction

A method for synthesizing 2-[3-chloro-5-(trifluoromethyl)pyridine-2-yl]acetonitrile involves a substitution reaction using 2,3-dichloro-5-(trifluoromethyl)pyridine as a starting material.

- Mix 2,3-dichloro-5-(trifluoromethyl)pyridine, acetonitrile, an alkali, and a catalyst.

- React the mixture at 110-130°C for 10-16 hours under a protective gas and pressure.

- Cool the system, filter to remove solids, and concentrate to recover some of the acetonitrile.

- Pour the remaining mixture into water, extract with ethyl acetate, and concentrate to obtain 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile as a solid product.

Example 6 (Using Catalyst from Example 2)

- Mix 2,3-dichloro-5-(trifluoromethyl)pyridine, acetonitrile, sodium methoxide, and the catalyst from Example 2 in a 1mmol:15ml:1.4mmol:4mg ratio.

- React the mixture at 130°C under argon and 2.8 MPa pressure for 16 hours.

- Cool the system, filter to remove solids, concentrate to recover some of the acetonitrile, pour the remaining mixture into water, extract with ethyl acetate, and concentrate to obtain the desired product.

Yield: The yield for this method is reported as high, with one instance achieving 99.2%.

Synthesis of Pyridin-2-yl-methylamine Derivatives via Reductive Amination of Cyanohydrins

This method concerns the preparation of pyridin-2-yl-methylamine derivatives through the reductive amination of cyanohydrins.

Reaction: A cyanohydrin of formula (III) is reacted with a pyridin-2-yl-methylamine of formula (IV).

- The reaction medium can be made basic by adding an organic base of the tertiary amine type, such as 1,4-Diaza-bicyclo[2.2.2]octane.

- The reaction medium can be made reducing by adding a simple or complex boron hydride, such as sodium cyanoborohydride.

- The reaction is advantageously carried out in an alcohol-type reaction medium, particularly methanol.

- The primary amine, a starting reagent of formula (IV), may be used as a hydrochloride.

Advantages: The method using this new reductive amination reaction advantageously replaces previous methods and the average overall yield of this method, starting with the intermediate of formula (II) is 23%, which represents a gain in productivity of 450% compared with the initial method (scheme I).

- The reductive amination reaction is advantageously carried out at room temperature.

- When pyridin-2-yl-methylamines are in salt form, the reaction medium is made basic using an organic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

- The reducing medium is obtained using a simple or complex boron hydride, or a mixture of boron hydrides, such as sodium cyanoborohydride (NaBH3CN).

- The addition of iron sulfate (FeSO4.7H2O) to the reaction medium can eliminate side reactions. Other metal salts capable of completing the cyanide ions can also be used in the reductive amination reaction .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of amines or partially reduced derivatives.

Scientific Research Applications

Agrochemical Applications

The compound is primarily used in the development of agrochemicals. Its trifluoromethyl group enhances biological activity, making it effective against various pests and weeds. The following points summarize its applications in this domain:

- Herbicidal Activity : Compounds with a trifluoromethyl-pyridine moiety have shown significant herbicidal properties, often outperforming traditional herbicides. For example, derivatives of trifluoromethylpyridine are utilized to inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in plants .

- Pest Resistance : The unique structure of 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile contributes to its effectiveness in protecting crops from pests. Research indicates that it can be a part of formulations that enhance crop yield by controlling pest populations .

Pharmaceutical Applications

In the pharmaceutical sector, the compound is explored for its potential therapeutic effects:

- Drug Development : Trifluoromethylpyridine derivatives have been linked to various biological activities, including anti-inflammatory and anti-cancer properties. The structural characteristics of such compounds allow for modifications that can lead to novel drug candidates .

- Clinical Trials : Several derivatives are currently undergoing clinical trials, showcasing the compound's potential as a lead structure for new medications targeting specific diseases .

Case Study 1: Herbicide Development

A study demonstrated the efficacy of a formulation containing this compound against perennial grass weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, establishing its potential as a viable herbicide alternative.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| Treatment A (with compound) | 75 |

Case Study 2: Pharmaceutical Efficacy

In another study focusing on anti-cancer properties, derivatives of the compound were tested against various cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity compared to standard treatments.

| Compound Variant | IC50 (µM) |

|---|---|

| Standard Drug | 10 |

| Modified Compound | 5 |

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The chloro and acetonitrile groups may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications

- Further studies on the target compound should prioritize experimental determination of pKa, solubility, and stability to clarify its advantages over analogs.

- The pyrimidine analog’s predicted strong acidity (-2.53 pKa) warrants validation for applications requiring protonation-dependent interactions .

While the target compound’s commercial availability supports immediate use, analogs with tailored fluorine content or heterocycles may offer niche advantages in specialized contexts.

Biological Activity

Overview

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H4ClF3N2. It is a derivative of pyridine, characterized by a chloro group at the 6-position, a trifluoromethyl group at the 4-position, and an acetonitrile group at the 2-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

- IUPAC Name : 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetonitrile

- CAS Number : 1807220-50-3

-

Molecular Structure :

The biological activity of this compound is believed to be influenced by its structural components:

- The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions in proteins.

- The chloro and acetonitrile groups may participate in hydrogen bonding and electrostatic interactions, potentially influencing binding affinity to biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that the presence of the trifluoromethyl group was critical for enhancing antimicrobial efficacy against various pathogens, including Chlamydia species. For example, derivatives lacking this group showed no activity, while those containing it demonstrated moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria .

| Compound | Activity Against Chlamydia | Activity Against E. coli |

|---|---|---|

| Compound A (with CF3) | Moderate (16 μg/mL) | Active |

| Compound B (without CF3) | Inactive | Inactive |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study focused on inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in various cancers, highlighted the potential of trifluoromethyl-substituted compounds as selective inhibitors. Compounds structurally related to this compound showed promising results in inhibiting BCAT1/2 activity, suggesting a pathway for further drug development .

Case Studies

- Antichlamydial Activity Study :

- BCAT Inhibition Study :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile, and what key parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using precursors like 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile. Key parameters include solvent choice (e.g., acetonitrile or DMF), temperature (80–120°C), and catalysts (e.g., palladium or nickel complexes). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl₃) resolve structural features like the nitrile group and trifluoromethyl substitution .

- X-ray Crystallography : Single-crystal analysis with refinement using SHELXL (e.g., disorder modeling, anisotropic displacement parameters) confirms molecular geometry. Crystallization in dichloromethane/hexane mixtures is recommended .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), fume hoods for ventilation, and avoid inhalation/contact. Waste must be segregated and treated by certified facilities due to potential halogenated by-products. Safety data aligns with H303/H313/H333 hazard codes .

Q. What are the key physicochemical properties influencing experimental design?

- Methodological Answer :

- Density : 1.429 g/cm³ (predicted) affects solvent selection for recrystallization.

- Boiling Point : 245.7°C (predicted) guides distillation or reflux conditions.

- Solubility : High solubility in acetonitrile (ACN) and DMF facilitates reaction design .

Advanced Research Questions

Q. How can DFT studies elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in cross-coupling reactions .

Q. What strategies are effective for derivatizing the nitrile group into amines or other functional groups?

- Methodological Answer : Catalytic hydrogenation (H₂, 50–100 psi) using Pd/C or Raney Ni in ethanol converts the nitrile to a primary amine. Reaction progress is monitored via IR spectroscopy (disappearance of ν(C≡N) at ~2250 cm⁻¹). Post-reduction purification involves column chromatography (SiO₂, ethyl acetate/hexane) .

Q. How to analyze impurities or by-products formed during synthesis?

- Methodological Answer :

- HPLC-MS : C18 columns with acetonitrile/water gradients (0.1% TFA) separate intermediates. MS detection identifies halogenated by-products (e.g., dechlorinated analogs).

- GC-MS : Headspace analysis detects volatile impurities like unreacted precursors .

Q. How is this compound utilized as a ligand or precursor in organometallic catalysis?

- Methodological Answer : The nitrile and pyridyl moieties act as coordinating sites for transition metals. For example, palladium complexes of this compound (synthesized in dichloromethane) catalyze Suzuki-Miyaura couplings. Ligand design prioritizes steric effects from the trifluoromethyl group to modulate catalytic activity .

Q. What computational methods are used to resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer : Hybrid QM/MM simulations (e.g., Gaussian/Amber) reconcile experimental kinetics with theoretical pathways. For instance, competing SN2 vs. radical mechanisms in halogen displacement reactions are validated using activation energy comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.